1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene

Vue d'ensemble

Description

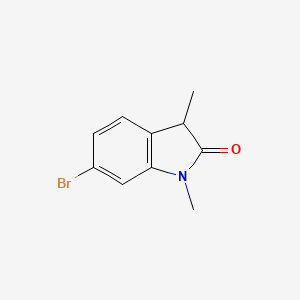

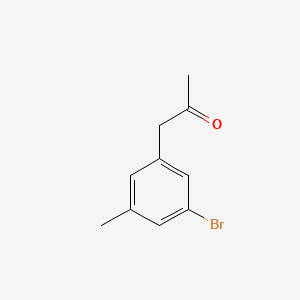

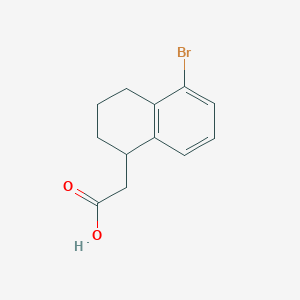

“1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene” is a chemical compound that likely contains a benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. Attached to this ring are a methoxy group (-OCH3), a bromo-fluoroethyl group (-CH2-CH(Br)F), and a hydrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzene ring, a bromo-fluoroethyl group, and a methoxy group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .

Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the bromo-fluoroethyl and methoxy groups. The bromine atom is a good leaving group, suggesting that this compound might undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the bromo-fluoroethyl group might increase its density and boiling point compared to benzene .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study describes the synthesis of diphosphene and fluorenylidenephosphine using a structurally related bromobenzene compound. The research highlights the influence of electronic perturbations in the methoxy group, as indicated by UV–vis spectra and NMR chemical shifts, suggesting potential applications in the synthesis of specialized chemical compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Mesogenic Properties and Liquid Crystals

- Another study involved the reaction of pseudo‐glucal with Grignard reagents derived from bromomethoxybenzene variants, leading to the synthesis of β‐C‐aryl glycosides. These compounds serve as chiral precursor compounds for the creation of chiral liquid crystals, indicating the compound’s role in advancing materials science, particularly in the field of liquid crystal display technology (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Fragrance Synthesis

- The compound has been used in fragrance synthesis, where it was involved in the coupling reaction to produce floral fragrances, showcasing its importance in the perfume industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Electrochemical Applications

- In the realm of energy storage, 4-bromo-2-fluoromethoxybenzene has been used as a bi-functional electrolyte additive for lithium-ion batteries. It showed potential for enhancing thermal stability and providing overcharge protection, making it a valuable compound in improving the safety and longevity of batteries (Zhang, 2014).

Monomer Synthesis for Liquid Crystals

- The synthesis and characterization of novel monomers containing para-methoxyazobenzene as the mesogenic group were reported. These monomers are used in liquid crystals, demonstrating the compound’s utility in producing materials with unique electromagnetic properties, which are vital for displays and other optical devices (Wang, Li, Yu, Guo, Chen, Li, & Zhou, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNGYSNGPXZWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)